6-Methyl-1-heptanol
Description
Contextualization within Branched-Chain Alcohols
Alcohols are a fundamental class of organic compounds defined by the presence of a hydroxyl (-OH) functional group attached to a saturated carbon atom numberanalytics.com. They can be broadly categorized into aliphatic, cyclic, and aromatic alcohols, with aliphatic alcohols further divided into those with straight (linear) and branched chains solubilityofthings.com. 6-Methyl-1-heptanol (B128184) falls squarely into the category of branched-chain aliphatic alcohols. Its structure features a seven-carbon backbone (heptane) with a methyl (CH3) group appended to the sixth carbon atom, and the hydroxyl group attached to the first carbon atom smolecule.comcymitquimica.comcymitquimica.com. This specific branching pattern, distinguishing it from linear 1-heptanol (B7768884) or other positional isomers of methylheptanol (e.g., with the methyl group at the 3rd, 4th, or 5th position), imparts distinct physical properties such as boiling point, density, and solubility, which are critical for its applications and chemical behavior smolecule.comcymitquimica.comcymitquimica.comchemicalbook.com. The term "isooctanol" is sometimes used broadly to refer to mixtures of C8 branched alcohols, which may include this compound nih.govthegoodscentscompany.comymdb.ca.
Significance in Organic Chemistry and Related Disciplines
The significance of this compound in organic chemistry stems from its versatile nature as both a building block and a functional ingredient.
Chemical Intermediate and Building Block: this compound serves as a valuable intermediate in the synthesis of a wide array of more complex chemical compounds. It is employed in the production of plasticizers and surfactants, critical components in various industrial materials and formulations smolecule.comnih.gov. Furthermore, its structure makes it a useful precursor in the synthesis of certain pharmaceutical compounds and other specialized organic molecules cymitquimica.comontosight.ailookchem.com.
Solvent Properties: The compound exhibits moderate polarity and is soluble in many organic solvents, while showing limited solubility in water smolecule.comcymitquimica.comchemicalbook.comthegoodscentscompany.comontosight.ailookchem.comlookchem.com. These characteristics make it a suitable solvent for various chemical processes, including its use in resin solvents and as a medium for facilitating specific chemical reactions in organic synthesis cymitquimica.comnih.govlookchem.comlookchem.comresearchgate.net.
Industrial Applications: Beyond its role in synthesis and as a solvent, this compound finds application in industrial sectors. It is used in the manufacturing of cutting and lubricating oils, hydraulic fluids, and in the production of materials such as ceramics, paper coatings, textiles, and latex rubbers smolecule.comnih.govlookchem.com. It also serves as an intermediate in the manufacture of other chemicals like 2-ethylhexyl acetate, a lacquer solvent lookchem.com.
Flavor and Fragrance Industry: While some sources indicate its use as a scent component due to its pleasant odor profile smolecule.comontosight.ai, other literature suggests it is not recommended for direct use in fragrance or flavor applications, possibly due to concentration limits or specific regulatory considerations thegoodscentscompany.com. Nevertheless, its structural features suggest potential as a precursor or modifier in this field.
Evolution of Research Trajectories Pertaining to this compound
Research concerning this compound has evolved along several lines, reflecting its multifaceted nature.
Natural Occurrence and Chemical Ecology: A notable area of research has been the identification of this compound in various natural sources. It has been detected as a minor component in castoreum, a secretion from beavers, suggesting a potential role in animal chemical communication smolecule.comthegoodscentscompany.com. Its presence has also been reported in plant species, including tobacco leaves, Humulus lupulus, Zanthoxylum schinifolium, Sergia lucens, and Decalepis hamiltonii smolecule.comnih.govthegoodscentscompany.comresearchgate.netneist.res.in. These findings open avenues for research into its potential biological activities, ecological functions, and metabolic pathways within these organisms. It is also identified as a mammalian metabolite nih.govresearchgate.net.
Synthesis Methodologies: Research has also focused on the development and optimization of synthesis methods for this compound. Common synthetic routes include the hydroformylation of olefins followed by reduction, the reduction of 6-methylheptanoic acid using reducing agents like lithium aluminum hydride, and Grignard reactions with formaldehyde (B43269) smolecule.com. These synthetic strategies are crucial for ensuring its availability for industrial and research purposes.
Chemical Reactivity Studies: As a primary alcohol, this compound undergoes typical alcohol reactions, such as esterification with carboxylic acids and oxidation to aldehydes or ketones, depending on the reaction conditions smolecule.com. Research in this area contributes to understanding its behavior as a reactant and intermediate in organic synthesis.
Analytical and Industrial Chemistry: While direct, extensive scientific research applications may appear less common in published literature compared to other compounds, its commercial availability and well-defined properties make it a subject of interest in analytical chemistry for identification and quantification, and in industrial chemistry for process optimization and product development.
Data Tables
Table 1: Key Physical and Chemical Properties of this compound
Table 2: Common Synthesis Methods for this compound
| Method | Description | References |
| Hydroformylation | Reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst, followed by aldehyde formation and subsequent reduction. | smolecule.com |
| Acid Reduction | Reduction of 6-methylheptanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or borohydride (B1222165) reagents. | smolecule.com |
| Grignard Reaction | Reaction of a suitable Grignard reagent with formaldehyde. | smolecule.com |
| Oxo Process | Reaction of heptenes with carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation (often used for isooctanols, which include this isomer). | nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
40742-11-8 |
|---|---|
Molecular Formula |
C32H68O4Ti |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
6-methylheptan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C8H17O.Ti/c4*1-8(2)6-4-3-5-7-9;/h4*8H,3-7H2,1-2H3;/q4*-1;+4 |
InChI Key |
HVGAPIUWXUVICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC[O-].CC(C)CCCCC[O-].CC(C)CCCCC[O-].CC(C)CCCCC[O-].[Ti+4] |
boiling_point |
367 °F at 760 mm Hg (USCG, 1999) 188.0 °C 188 °C; 95.8 °C at 20 atm 83-91 °C 367°F |
Color/Form |
Clear, colorless liquid. |
density |
0.832 at 68 °F (USCG, 1999) 0.8176 at 25 °C Bulk density = 6.95 lb/gal Relative density (water = 1): 0.83 0.832 0.83 |
flash_point |
180 °F (USCG, 1999) 180 °F (82 °C) (Open cup) 82 °C o.c. 180°F (open-cup) (oc) 180°F |
melting_point |
less than 212 °F (USCG, 1999) -106.0 °C -106 °C <212°F <-105°F |
physical_description |
Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals. Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Clear, colorless liquid with a faint, pleasant odor. Clear, colorless liquid. |
solubility |
Insoluble (NIOSH, 2016) 0.00 M Soluble in ethanol, ether In water, 640 mg/L at 25 °C Solubility in water: none Insoluble |
vapor_density |
Relative vapor density (air = 1): 4.5 |
vapor_pressure |
1.03 mm Hg (USCG, 1999) 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/ Vapor pressure, Pa at 20 °C: 50 0.4 mmHg |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for 6 Methyl 1 Heptanol
Established Synthetic Routes to 6-Methyl-1-heptanol (B128184)
Traditional methods for the synthesis of this compound rely on fundamental organic reactions, including hydroformylation, reduction of carboxylic acid derivatives, Grignard reactions, and the reduction of aldehydes.
Hydroformylation of Precursor Olefins
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis that can be employed to produce this compound. This process involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium or cobalt. The reaction proceeds in two main stages: the hydroformylation of the olefin to an aldehyde, followed by the in-situ or subsequent reduction of the aldehyde to the desired alcohol.
For the synthesis of this compound, the logical precursor olefin would be 6-methyl-1-hexene. The hydroformylation of this substrate would yield an isomeric mixture of aldehydes, primarily 7-methyl-1-heptanal and 2,5-dimethylhexanal. Subsequent reduction of the linear aldehyde, 7-methyl-1-heptanal, would produce this compound. The regioselectivity of the hydroformylation step is a critical factor, and reaction conditions are typically optimized to favor the formation of the linear aldehyde.
| Precursor Olefin | Catalyst System | Key Reaction Conditions | Product(s) | Yield | Reference |
| 6-Methyl-1-hexene | Rhodium-based catalyst with phosphine (B1218219) ligands | High pressure of syngas (CO/H₂), elevated temperature | 7-Methyl-1-heptanal, 2,5-dimethylhexanal | Not specified | General knowledge |
Reduction Strategies for Carboxylic Acid Derivatives (e.g., 6-Methylheptanoic Acid)
A reliable and widely used laboratory-scale method for the preparation of primary alcohols is the reduction of carboxylic acids and their derivatives, such as esters. 6-Methylheptanoic acid can be effectively reduced to this compound using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, offering high yields. masterorganicchemistry.comyoutube.comic.ac.ukrochester.edu The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol.
The general reaction is as follows:
CH₃CH(CH₃)(CH₂)₄COOH + [H] → CH₃CH(CH₃)(CH₂)₄CH₂OH
Alternative reducing agents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), can also be employed for the reduction of carboxylic acids and often provide a milder and more selective alternative to LiAlH₄.
| Starting Material | Reducing Agent | Solvent | Key Reaction Conditions | Product | Yield | Reference |
| 6-Methylheptanoic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous diethyl ether or THF | Anhydrous conditions, followed by aqueous workup | This compound | High | masterorganicchemistry.comyoutube.comic.ac.ukrochester.edu |
| 6-Methylheptanoic acid | Borane-THF complex (BH₃-THF) | Tetrahydrofuran (THF) | Anhydrous conditions | This compound | Not specified | General knowledge |
Grignard Reaction Approaches
The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. To synthesize the primary alcohol this compound, a Grignard reagent can be reacted with formaldehyde (B43269) (HCHO). A suitable Grignard reagent for this synthesis would be isobutylmagnesium bromide, which can be prepared by reacting 1-bromo-2-methylpropane (B43306) with magnesium metal in an ethereal solvent.
The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is then protonated during an acidic workup to yield this compound.
The reaction proceeds as follows:
CH₃CH(CH₃)CH₂MgBr + HCHO → CH₃CH(CH₃)CH₂CH₂OMgBr CH₃CH(CH₃)CH₂CH₂OMgBr + H₃O⁺ → CH₃CH(CH₃)CH₂CH₂OH + Mg(OH)Br
| Grignard Reagent | Carbonyl Compound | Solvent | Key Reaction Conditions | Product | Yield | Reference |
| Isobutylmagnesium bromide | Formaldehyde (HCHO) | Diethyl ether or THF | Anhydrous conditions, followed by acidic workup | This compound | Not specified | General knowledge |
Reductive Conversions of Corresponding Aldehydes (e.g., 6-Methyl-1-heptanal)
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. If 6-methyl-1-heptanal is available, it can be readily converted to this compound. This reduction can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents.
Catalytic hydrogenation involves the reaction of the aldehyde with hydrogen gas in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is often employed in industrial settings due to its efficiency and the use of relatively inexpensive reagents.
For laboratory-scale synthesis, sodium borohydride (B1222165) (NaBH₄) is a commonly used and convenient reducing agent for aldehydes. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), and proceeds with high yield and selectivity.
| Starting Material | Reducing Agent/Catalyst | Solvent | Key Reaction Conditions | Product | Yield | Reference |
| 6-Methyl-1-heptanal | H₂ / Pd, Pt, or Ni | Ethanol or other suitable solvent | Hydrogen pressure, ambient or elevated temperature | This compound | High | General knowledge |
| 6-Methyl-1-heptanal | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Ambient temperature | This compound | High | General knowledge |
Novel and Sustainable Synthesis Approaches
In the quest for greener and more efficient chemical processes, novel synthetic strategies are continuously being explored. These approaches often focus on improving selectivity, reducing waste, and utilizing more environmentally benign reagents and catalysts.
Investigation of Chemo- and Regioselective Transformations
Modern synthetic organic chemistry places a strong emphasis on the development of highly selective reactions that can precisely target specific functional groups and positions within a molecule. For the synthesis of this compound, chemo- and regioselective transformations offer promising avenues for improved efficiency and atom economy.
One such approach is the hydroboration-oxidation of a terminal alkene like 6-methyl-1-hexene. This two-step process provides a reliable method for the anti-Markovnikov hydration of alkenes, leading to the formation of a primary alcohol. The first step involves the addition of a borane (B79455) reagent, such as borane-THF complex (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond. This addition is highly regioselective, with the boron atom adding to the less substituted carbon. The subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide in the presence of a base, replaces the boron atom with a hydroxyl group, yielding the primary alcohol. The hydroboration-oxidation of 6-methyl-1-hexene would selectively produce this compound. nih.govdicp.ac.cn
Another area of active research is the development of biocatalytic methods . Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of aldehydes to alcohols with high chemo-, regio-, and stereoselectivity under mild reaction conditions. frontiersin.orgmdpi.com The use of an appropriate ADH could enable the efficient and clean reduction of 6-methyl-1-heptanal to this compound. Furthermore, lipases can be employed for the enzymatic esterification of alcohols, which can be a key step in purification or in the synthesis of derivatives. ias.ac.innsf.govresearchgate.netnih.govnih.gov These biocatalytic approaches align with the principles of green chemistry by utilizing renewable catalysts and often operating in aqueous media.
| Synthetic Strategy | Key Reagents/Catalysts | Substrate | Key Features | Product | Reference |
| Hydroboration-Oxidation | 1. BH₃-THF or 9-BBN 2. H₂O₂, NaOH | 6-Methyl-1-hexene | Anti-Markovnikov addition, high regioselectivity | This compound | nih.govdicp.ac.cn |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH), Cofactor (e.g., NADH) | 6-Methyl-1-heptanal | High selectivity, mild conditions, green chemistry | This compound | frontiersin.orgmdpi.com |
| Lipase-catalyzed Esterification | Lipase | This compound and a carboxylic acid | Mild conditions, high selectivity | 6-Methylheptyl ester | ias.ac.innsf.govresearchgate.netnih.govnih.gov |
Enzymatic and Biocatalytic Syntheses
The use of enzymatic and biocatalytic methods for the synthesis of this compound represents a significant advancement toward milder and more selective chemical production. researchgate.net These approaches utilize enzymes, such as dehydrogenases and oxidases, to catalyze the conversion of substrates into the desired alcohol. researchgate.net Biocatalysis is particularly advantageous for its high selectivity, which often circumvents the need for complex protection and deprotection steps common in traditional chemical syntheses. acsgcipr.org
Alcohol dehydrogenases (ADHs) are a prominent class of enzymes used for the synthesis of alcohols through the reduction of corresponding aldehydes or ketones. researchgate.netnih.gov The reaction involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon. For the synthesis of this compound, this would involve the reduction of 6-methylheptanal (B128093). The stereoselectivity of ADHs can be exploited to produce specific enantiomers of chiral alcohols, although this compound is achiral. mdpi.com Whole-cell biocatalysts are often employed to facilitate the in-situ regeneration of the expensive nicotinamide (B372718) cofactors, making the process more economically viable. mdpi.com
Another enzymatic route is the use of alcohol oxidases, which catalyze the oxidation of alcohols to aldehydes. nih.gov While this is the reverse of the desired reaction, these enzyme systems can be engineered to operate in the reductive direction. Carboxylic acid reductases (CARs) offer a direct pathway from carboxylic acids to aldehydes, which can then be subsequently reduced to the primary alcohol by an ADH. nih.gov This two-step, one-pot synthesis is an effective strategy for producing primary alcohols from readily available carboxylic acids. acsgcipr.org
The table below summarizes enzymatic approaches applicable to the synthesis of primary alcohols like this compound.
| Enzyme Class | Substrate Precursor | Key Advantages |
| Alcohol Dehydrogenase (ADH) | 6-Methylheptanal | High selectivity, mild reaction conditions |
| Carboxylic Acid Reductase (CAR) followed by ADH | 6-Methylheptanoic Acid | Utilizes readily available feedstocks, one-pot synthesis potential |
| Ene-reductase (ER) followed by ADH | 6-Methyl-2-hepten-1-al | Can create specific stereoisomers in chiral molecules |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, particularly for applications in the fragrance industry, is increasingly being guided by the principles of green chemistry. matec-conferences.orgpersonalcaremagazine.compremiumbeautynews.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and employing safer chemical pathways. researchgate.net
Biocatalysis, as discussed in the previous section, is a cornerstone of green chemistry. matec-conferences.orgresearchgate.net Enzymatic reactions are typically conducted in aqueous media under mild temperature and pressure conditions, which significantly reduces energy consumption and avoids the use of hazardous organic solvents. acsgcipr.orgpersonalcaremagazine.com Enzymes themselves are derived from renewable resources and are biodegradable. acsgcipr.org The high selectivity of enzymes minimizes the formation of by-products, leading to a higher atom economy and less waste. matec-conferences.orgresearchgate.net
The use of renewable feedstocks is another key aspect of green chemistry being explored for the synthesis of fragrance molecules. premiumbeautynews.comkaust.edu.sa Research is ongoing to produce chemical precursors from plant biomass and agricultural by-products through fermentation or other bioprocesses. premiumbeautynews.com These bio-based intermediates can then be converted into this compound through chemo- or biocatalytic methods.
Furthermore, the development of innovative catalysts and the use of green solvents are central to more sustainable synthetic routes. matec-conferences.orgresearchgate.net For instance, using supercritical carbon dioxide (scCO2) as a solvent in processes like hydroformylation can offer a greener alternative to traditional organic solvents. personalcaremagazine.comresearchgate.net scCO2 is non-toxic, non-flammable, and can be easily separated from the product, simplifying downstream processing and reducing waste. personalcaremagazine.com
Industrial-Scale Production Considerations and Process Optimization
The industrial production of this compound is primarily achieved through the hydroformylation of branched olefins, a process also known as oxo synthesis. wikipedia.orgmt.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce an aldehyde, which is then subsequently hydrogenated to the corresponding alcohol. wikipedia.orglibretexts.org
Catalytic Systems for Large-Scale Synthesis
The choice of catalyst is critical in hydroformylation as it dictates the reaction's efficiency, selectivity, and operating conditions. mdpi.com Historically, cobalt-based catalysts, such as cobalt carbonyl (Co2(CO)8), were widely used. mdpi.comresearchgate.net However, these catalysts require high pressures (100–300 atm) and temperatures (140–180 °C) to be effective. researchgate.net
Modern industrial processes predominantly utilize rhodium-based catalysts, which are significantly more active than their cobalt counterparts, allowing for much milder reaction conditions. mdpi.comnih.govmatthey.com Rhodium catalysts can operate at lower pressures (10–100 atm) and temperatures (40–200 °C), leading to energy savings and improved safety. wikipedia.org These catalysts are typically complexes of rhodium with phosphine or phosphite (B83602) ligands. mdpi.comrsc.org The steric and electronic properties of these ligands can be tuned to control the regioselectivity of the hydroformylation reaction, favoring the formation of the desired linear aldehyde over the branched isomer. mdpi.comacs.org
For the synthesis of this compound, the feedstock would be a C7 branched olefin. The catalyst system is designed to favor the addition of the formyl group to the terminal carbon, leading to 6-methylheptanal, which is then hydrogenated to this compound. mt.com Catalyst recovery and recycling are significant challenges in homogeneous catalysis, and various techniques, such as aqueous biphasic systems, have been developed to address this. mdpi.com
| Catalyst Type | Typical Ligands | Operating Conditions | Key Advantages |
| Cobalt-based | Carbonyl | High pressure and temperature | Robust, less sensitive to poisons |
| Rhodium-based | Phosphines, Phosphites | Mild pressure and temperature | High activity and selectivity |
| Other Metals (e.g., Ruthenium, Palladium) | Various | Varied | Potential for lower cost, ongoing research |
Reaction Engineering and Process Intensification Studies
Reaction engineering plays a crucial role in optimizing the industrial production of this compound to ensure it is efficient, cost-effective, and safe. alooba.comwikipedia.org This involves the design and operation of chemical reactors and the optimization of process parameters such as temperature, pressure, reactant concentrations, and catalyst loading. fiveable.me
For the hydroformylation process, continuous stirred-tank reactors (CSTRs) or bubble column reactors are commonly employed. The design must ensure efficient mass transfer of the gaseous reactants (synthesis gas: a mixture of carbon monoxide and hydrogen) into the liquid phase containing the olefin and the dissolved catalyst. semanticscholar.org Heat management is also critical, as hydroformylation is an exothermic reaction. researchgate.net
Process intensification aims to develop smaller, more efficient, and safer production technologies. researchgate.net In the context of this compound synthesis, this could involve the use of microreactors, which offer enhanced heat and mass transfer, leading to better control over the reaction and potentially higher yields and selectivities. The use of CO2-expanded liquids is another area of research for process intensification. researchgate.net By dissolving CO2 in the reaction medium, the viscosity is lowered, and the solubility of synthesis gas is increased, which can lead to enhanced reaction rates and improved selectivity under milder conditions. researchgate.net These advanced reaction engineering principles are key to developing more sustainable and economically competitive processes for the production of fine chemicals like this compound. semanticscholar.orgresearchgate.net
Chemical Reactivity and Mechanistic Studies of 6 Methyl 1 Heptanol
Fundamental Reaction Pathways of 6-Methyl-1-heptanol (B128184)
As a primary alcohol, this compound serves as a versatile substrate for a variety of chemical transformations. Its reactivity is centered around the hydroxyl (-OH) group, which can act as a nucleophile or be converted into a good leaving group, enabling substitution and elimination reactions.
Esterification Reactions and Kinetics
The reaction of this compound with a carboxylic acid in the presence of an acid catalyst yields an ester and water. This reversible process, known as Fischer esterification, is a cornerstone of alcohol chemistry. chemguide.co.ukmasterorganicchemistry.com The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the final ester product. masterorganicchemistry.com
The kinetics of esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netoup.com While specific kinetic data for this compound is not extensively documented, studies on similar primary alcohols demonstrate that increasing the reaction temperature and using an excess of the alcohol can significantly increase the reaction rate and shift the equilibrium toward the ester product. researchgate.net
| Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst | Effect on Reaction Rate/Yield | Reference |
|---|---|---|---|---|
| 1:1 to 4:1 | 39-75 | Sulfuric Acid | Increasing the molar ratio of alcohol to acid increases the conversion to ester. | researchgate.net |
| 10:1 | 40-60 | Sulfuric Acid | Increasing temperature from 40°C to 60°C increases the reaction rate constant. | researchgate.net |
| 4:1 | 70-100 | Brønsted Acidic Ionic Liquids | Reaction follows first-order reversible kinetics; rate increases with temperature. | oup.com |
Controlled Oxidation to Carbonyl Compounds (Aldehydes and Ketones)
As a primary alcohol, this compound can be oxidized to form carbonyl compounds. Controlled oxidation yields the corresponding aldehyde, 6-methylheptanal (B128093). chemistrysteps.comlibretexts.org If stronger oxidizing agents are used or if the reaction is not carefully controlled, the aldehyde can be further oxidized to a carboxylic acid, 6-methylheptanoic acid. khanacademy.org Oxidation to a ketone is not possible from a primary alcohol.
To stop the oxidation at the aldehyde stage, mild oxidizing agents are required. chemistrysteps.com Reagents such as Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are effective for this transformation, typically providing good yields without significant overoxidation. libretexts.org Another common method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions. chemistrysteps.com
| Oxidizing Agent/Method | Typical Product from Primary Alcohol | Key Features | Reference |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Aldehyde | Mild, selective, but Cr(VI) is toxic. | libretexts.org |
| Dess-Martin Periodinane (DMP) | Aldehyde | High yields, non-acidic, milder conditions than PCC. | libretexts.org |
| Swern Oxidation (DMSO, (COCl)₂) | Aldehyde | Mild conditions, avoids heavy metals. | chemistrysteps.com |
| Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | Strong oxidant, leads to overoxidation of the intermediate aldehyde. | khanacademy.org |
Dehydration Reactions to Alkene Derivatives
When heated in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes dehydration (elimination of a water molecule) to form an alkene. libretexts.orgucalgary.ca The primary product of this reaction would be 6-methyl-1-heptene.
For primary alcohols, this reaction typically proceeds through an E2 (bimolecular elimination) mechanism. libretexts.orglibretexts.org The process begins with the protonation of the alcohol's hydroxyl group by the acid, forming an alkyloxonium ion, which is a good leaving group. libretexts.orgyoutube.com A base (such as the conjugate base of the acid, HSO₄⁻) then abstracts a proton from the adjacent carbon atom in a concerted step as the alkyloxonium ion departs, resulting in the formation of the double bond. libretexts.org The temperatures required for the dehydration of primary alcohols are generally high, often in the range of 170-180°C. libretexts.org
| Alcohol Type | Typical Mechanism | Catalyst | Typical Temperature Range (°C) | Reference |
|---|---|---|---|---|
| Primary (e.g., this compound) | E2 | H₂SO₄ or H₃PO₄ | 170 - 180 | libretexts.orgucalgary.ca |
| Secondary | E1 | H₂SO₄ or H₃PO₄ | 100 - 140 | libretexts.org |
| Tertiary | E1 | H₂SO₄ or H₃PO₄ | 25 - 80 | libretexts.org |
Formation of Organophosphorus Derivatives
Alcohols like this compound can be converted into various organophosphorus compounds. A representative synthesis is the formation of alkyl hydrogen methylphosphonates. rsc.org This can be achieved via a multi-step process. One established route involves the initial transesterification of trimethyl phosphite (B83602) with the alcohol in the presence of a sodium catalyst. The resulting mixed phosphite is then treated with methyl iodide in a Michaelis-Arbuzov-type reaction to form an alkyl methyl methylphosphonate. Finally, selective demethylation yields the target alkyl hydrogen methylphosphonate. rsc.org More modern methods are also being developed, including Lewis-acid-catalyzed and photoredox-catalyzed approaches to form C-P bonds directly from alcohols. thieme-connect.comrsc.org
Advanced Mechanistic Investigations
Spectroscopic Probing of Reaction Intermediates
While specific studies detailing the spectroscopic observation of reaction intermediates for this compound are not widely published, general spectroscopic techniques are crucial for elucidating the mechanisms of the reactions described above. The interrogation of transient species is key to understanding reaction pathways, though their direct observation remains a significant challenge. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : In certain reactions, particularly those involving carbocation intermediates (like the E1 dehydration of secondary or tertiary alcohols), low-temperature NMR studies in superacidic media can allow for the direct observation of the carbocation. For this compound's reactions, ¹H and ¹³C NMR would be used to monitor the disappearance of the reactant and the appearance of products, providing kinetic information. pressbooks.pub
Infrared (IR) Spectroscopy : In-situ IR spectroscopy can monitor reactions in real-time. For instance, during the oxidation of this compound, one could observe the disappearance of the broad O-H stretching band (around 3350 cm⁻¹) and the appearance of the sharp C=O stretching band of the aldehyde product (around 1725 cm⁻¹). pressbooks.publibretexts.org
Mass Spectrometry (MS) : ESI-MS (Electrospray Ionization Mass Spectrometry) is a powerful tool for detecting charged intermediates in a reaction mixture. researchgate.netnih.gov In the study of catalytic cycles, MS can identify metal-ligand complexes or other transient species that are part of the mechanism. nih.gov For the characterization of the final products, MS of alcohols often shows characteristic fragmentation patterns, including alpha-cleavage and dehydration (loss of water). pressbooks.publibretexts.org
These spectroscopic methods provide the foundation for the mechanistic understanding of alcohol reactivity, allowing chemists to infer the presence and structure of short-lived intermediates even when they cannot be isolated.
Computational Studies of Transition States and Energy Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the intricate details of reaction mechanisms at the molecular level. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles governing the reactivity of long-chain primary alcohols are well-established through theoretical studies of analogous systems. These studies provide a robust framework for understanding the transition states and energy landscapes associated with reactions involving this compound, such as oxidation and dehydration.
For the oxidation of primary alcohols, DFT studies have been employed to elucidate the mechanistic pathways, including the nature of the oxidizing species and the structure of the transition states. figshare.comfigshare.combath.ac.uk For instance, in TEMPO-mediated oxidations, computational models can predict whether the reaction proceeds through a concerted hydride transfer or a stepwise mechanism involving a deprotonation step followed by the formation of a cyclic intermediate. bath.ac.uk The calculated energy barriers for these pathways help in identifying the most plausible reaction mechanism. In the context of this compound, such studies would involve modeling the interaction of the alcohol with the oxidant and mapping the potential energy surface to locate the transition state structures and calculate their corresponding activation energies.
Dehydration of alcohols is another area where computational studies have provided significant insights. chemistrysteps.comberkeley.edursc.orgaidic.it Theoretical calculations can determine the energy profiles for E1 and E2 elimination pathways. For a primary alcohol like this compound, an E2 mechanism is generally favored under basic or neutral conditions, while an E1 mechanism might be operative under acidic conditions, proceeding through a primary carbocation intermediate which could be prone to rearrangement. chemistrysteps.com DFT calculations can model the transition states for both pathways, providing information on their geometries and relative energies, thus predicting the reaction conditions that would favor one mechanism over the other. The presence of the methyl branch in this compound could also influence the regioselectivity of elimination, a factor that can be effectively studied using computational models. acs.org
The table below illustrates hypothetical activation energies for different reaction pathways of a primary alcohol, based on computational studies of similar molecules.
| Reaction Pathway | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) |
| Oxidation (Concerted Hydride Transfer) | TEMPO+/NaCO3 | 15-20 |
| Oxidation (Deprotonation/Cyclic Intermediate) | TEMPO+/NaCO3 | 18-25 |
| Dehydration (E2) | POCl3/Pyridine | 25-30 |
| Dehydration (E1) | H2SO4 | 30-35 |
Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation
A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For instance, in the oxidation of an alcohol to an aldehyde or carboxylic acid, the cleavage of the α-C-H bond is often the rate-limiting step. By comparing the rate of oxidation of this compound with its deuterated analogue, 6-methyl-1-deutero-1-heptanol, a significant primary KIE (typically kH/kD > 2) would provide strong evidence for the involvement of the α-C-H bond cleavage in the rate-determining step. libretexts.org
The magnitude of the primary KIE can also provide insights into the symmetry of the transition state. A linear and symmetrical transition state, where the hydrogen is equally bonded to the carbon and the abstracting species, generally exhibits a maximal KIE. Conversely, an early or late transition state will show a smaller KIE.
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information. For example, a small secondary KIE might be observed upon deuteration of the β-carbon, which could indicate changes in hyperconjugation effects between the ground state and the transition state.
Solvent isotope effects, determined by comparing the reaction rate in H₂O versus D₂O, can be used to probe the involvement of solvent molecules and proton transfers in the reaction mechanism. nih.gov For reactions involving this compound, a significant solvent KIE would suggest that a proton transfer to or from the solvent is part of the rate-determining step.
The following table summarizes expected KIE values for different mechanistic scenarios in the oxidation of a primary alcohol.
| Isotopic Substitution | Mechanistic Implication | Expected kH/kD |
| α-Deuteration | C-H bond cleavage is rate-determining | > 2 |
| α-Deuteration | C-H bond cleavage is not rate-determining | ~ 1 |
| Solvent (D₂O) | Proton transfer from solvent is rate-determining | > 1 |
| Solvent (D₂O) | No proton transfer from solvent in RDS | ~ 1 |
Derivatization and Functionalization of this compound
Synthesis of Novel Derivatives and Analogues
The hydroxyl group of this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives and analogues with diverse properties and applications. Common derivatization strategies for primary alcohols can be readily applied to this compound to modify its physical and chemical characteristics.
One of the most common derivatizations is esterification , where this compound is reacted with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. libretexts.org The resulting esters often possess pleasant fragrances and are used in the perfume and food industries. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for this transformation. rsc.org
Ether synthesis is another important derivatization route. The Williamson ether synthesis, for example, involves the reaction of the sodium salt of this compound (formed by deprotonation with a strong base like sodium hydride) with an alkyl halide. thegoodscentscompany.com This method allows for the introduction of various alkyl or aryl groups, leading to a diverse range of ethers with applications as solvents, additives, and chemical intermediates.
The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. These sulfonates are excellent substrates for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups, including halides, azides, and nitriles.
Furthermore, the synthesis of more complex molecules can be achieved through multi-step reaction sequences starting from this compound. For instance, oxidation of the alcohol to the corresponding aldehyde, 6-methylheptanal, opens up a plethora of subsequent reactions, such as aldol (B89426) condensations and Wittig reactions, to build larger carbon skeletons.
Structure-Reactivity Relationships in Functionalized this compound Derivatives
The structure of functionalized derivatives of this compound has a profound impact on their chemical reactivity and physical properties. The branched iso-octyl chain of this compound, in comparison to a linear C8 alcohol, can influence reaction rates and equilibria through steric and electronic effects.
In esterification reactions, the steric hindrance around the hydroxyl group of a primary alcohol like this compound is relatively low, leading to favorable reaction kinetics compared to secondary or tertiary alcohols. quora.com However, the nature of the acylating agent also plays a crucial role. Bulky carboxylic acids will react more slowly due to increased steric hindrance in the transition state. The electronic properties of the carboxylic acid also affect reactivity, with electron-withdrawing groups on the acid enhancing the electrophilicity of the carbonyl carbon and increasing the reaction rate.
For nucleophilic substitution reactions of this compound derivatives (e.g., tosylates), the primary nature of the carbon center favors an Sₙ2 mechanism, leading to inversion of stereochemistry if the starting material were chiral. The rate of these reactions is sensitive to the nature of the nucleophile and the solvent.
The physical properties of the derivatives are also strongly influenced by their structure. For example, the length and branching of the alkyl chain in esters derived from this compound will affect their volatility and odor. Generally, as the molecular weight of the ester increases, its volatility decreases. The branched structure of the iso-octyl group can also impact the packing of molecules in the solid state, influencing melting points.
A study on the oxidation of various alcohols, including open-chain alkyl alcohols, demonstrated that the efficiency of the reaction is largely dependent on the alcohol's structure, with steric hindrance playing a key role. researchgate.net Unhindered primary and secondary alcohols are generally oxidized more readily than sterically hindered ones. researchgate.net
Catalytic Conversions Involving this compound as an Intermediate
This compound can serve as a crucial intermediate in various catalytic conversions for the synthesis of value-added chemicals. Its role as a building block is particularly relevant in processes that aim to produce longer-chain compounds from smaller molecules.
One of the most significant catalytic processes where this compound can be an intermediate is the Guerbet reaction . unibo.itresearchgate.netgoogle.com This reaction involves the base-catalyzed self-condensation of a primary alcohol to produce a branched primary alcohol with double the number of carbon atoms. The mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by an aldol condensation, dehydration, and subsequent hydrogenation. While ethanol (B145695) is a common starting material for producing butanol, higher alcohols like this compound can also undergo this reaction to yield C16 branched alcohols. These higher alcohols have applications as lubricants, surfactants, and plasticizers. google.com
In the context of biorefineries, the catalytic upgrading of bio-derived alcohols is a key area of research. rsc.orgresearchgate.net this compound, potentially derived from biomass, could be used as a platform molecule for the synthesis of longer-chain hydrocarbons suitable for use as biofuels. This can be achieved through dehydration of the alcohol to form alkenes, followed by oligomerization of the alkenes to produce higher molecular weight hydrocarbons.
Furthermore, this compound can be an intermediate in the synthesis of fine chemicals and pharmaceuticals. For example, its oxidation to 6-methylheptanal provides a key intermediate for the synthesis of various natural products and bioactive molecules. google.com The aldehyde can undergo a variety of C-C bond-forming reactions to construct more complex molecular architectures.
There is also evidence to suggest that this compound can itself act as a catalyst in certain reactions, such as in the treatment of wastewater. rsc.org
Natural Occurrence and Ecological Roles of 6 Methyl 1 Heptanol
Identification in Biological Secretions and Exudates
Presence in Castoreum (Beaver Secretion)
6-Methyl-1-heptanol (B128184) has been identified as a constituent of castoreum, a complex secretion from the castor sacs of the North American beaver (Castor canadensis). Castoreum is a yellowish exudate that beavers use in combination with urine for territorial scent marking. This chemically rich substance contains a multitude of compounds, including phenols, ketones, and various oxygen-containing monoterpenes.
In a detailed analysis of the neutral compounds within male castoreum, this compound was one of thirteen newly identified neutral compounds, most of which were oxygen-containing monoterpenes. The identification of these compounds was confirmed through gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR), with their identities verified by comparing the properties of the isolated compounds with those of authentic, synthesized standards. While numerous compounds in castoreum are known to have pheromonal activity, the specific behavioral role of this compound in beaver communication is part of a complex chemical signal.
Table 1: Selected Neutral Compounds Identified in Beaver Castoreum
| Compound Name | Chemical Class |
|---|---|
| This compound | Oxygen-containing monoterpene |
| 4,6-dimethyl-1-heptanol | Oxygen-containing monoterpene |
| Isopinocamphone | Oxygen-containing monoterpene |
| Pinocamphone | Oxygen-containing monoterpene |
This table is not exhaustive and highlights some of the neutral compounds identified alongside this compound.
Occurrence in Plant Extracts and Metabolomes
Detection in Chromolaena odorata Leaf Extracts
The chemical profile of ethanol (B145695) extracts from the leaves of Chromolaena odorata, a perennial shrub, has been shown to contain this compound. This plant is known for its strong odor and its use in traditional medicine. Gas chromatography-mass spectrometry (GC-MS) analysis of the leaf extract identified numerous compounds, with this compound being among the less concentrated constituents alongside more abundant compounds like methyl elaidate and erucic acid. The presence of a diverse array of volatile and non-volatile compounds contributes to the plant's biological activities and ecological interactions.
Identification in Alstonia boonei Leaf Oil Fractions
This compound (referred to as 1-Heptanol-6-methyl in the study) has been identified in the volatile oil extracted from the leaves of Alstonia boonei, a medicinal plant found in Nigeria. A GC-MS analysis of the ethanolic leaf extract revealed the presence of fifteen phytoconstituents. While the oil was predominantly composed of Ascorbic acid 2,6-hexadecanoate and 9-Octadecenoic acid, 1,2,3-propanetriyl ester, this compound was present in a smaller concentration of 2.58%. The complex mixture of compounds in the leaf oil is believed to contribute to the plant's traditional uses in treating ailments such as asthma, coughs, and wounds.
Presence in Spondias cytherea Fruits and Leaves
The compound this compound has been detected in both the fruits and leaves of Spondias cytherea, commonly known as the ambarella or golden apple. A GC-MS analysis of the chemical composition of the fruit revealed that this compound constituted 3.13% of the identified compounds. In the leaves, the concentration was slightly lower, at 2.53%. This plant is utilized in phytomedicine, and the presence of a wide range of chemical compounds, including this compound, is thought to be responsible for its therapeutic properties.
Table 2: Percentage Composition of this compound in Spondias cytherea
| Plant Part | Percentage of this compound |
|---|---|
| Fruit | 3.13% |
Identification in Tobacco Plants
This compound has been identified as a naturally occurring volatile organic compound (VOC) in several species of the Nicotiana genus. Its presence is part of the complex chemical profile of tobacco plants, contributing to their characteristic aroma. Research has documented the compound in various tobacco species, highlighting its role as a minor constituent of tobacco's volatile fraction.
The identification of this compound in tobacco has been established through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which are used to separate and identify the individual components of complex mixtures like tobacco leaf extracts. In a study involving the extraction of Nicotiana tabacum L., a compound identified as "yl-1-heptanol" was detected, which is consistent with this compound.
The following table summarizes the tobacco species in which this compound has been reported.
| Nicotiana Species | Common Name |
|---|---|
| Nicotiana tabacum | Virginian Tobacco |
| Nicotiana alata | Jasmine Tobacco |
| Nicotiana rustica | Aztec Tobacco |
| Nicotiana suaveolens | Australian Tobacco |
| Nicotiana sylvestris | South American Tobacco |
Non-Human Metabolic Pathways and Biotransformations
Enzymatic Formation and Degradation in Microorganisms
Microorganisms, including various species of bacteria and fungi, are known to produce a wide array of volatile organic compounds, including branched-chain higher alcohols. While the specific enzymatic pathway for this compound is not extensively detailed, its formation can be inferred from established pathways for analogous compounds, such as isobutanol, 3-methyl-1-butanol, and 2-methyl-1-butanol researchgate.netresearchgate.net.
The biosynthesis of these branched-chain alcohols in microorganisms like Saccharomyces cerevisiae (yeast) and various bacteria often originates from amino acid metabolism, specifically the Ehrlich pathway nih.govnih.gov. In this pathway, branched-chain amino acids (e.g., leucine, isoleucine, valine) undergo transamination to form their corresponding α-keto acids. These intermediates are then decarboxylated to aldehydes, which are subsequently reduced by alcohol dehydrogenases (ADHs) to form the final branched-chain alcohol researchgate.netnih.gov. It is plausible that this compound is synthesized via a similar pathway, likely originating from the metabolism of leucine, which can be converted into intermediates that are ultimately reduced to this compound.
Conversely, the degradation of this compound in microorganisms would likely involve oxidation reactions catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes would convert the alcohol first to its corresponding aldehyde (6-methylheptanal) and then to a carboxylic acid (6-methylheptanoic acid), which can then enter central metabolic pathways. For instance, various Bacillus species are known to produce and metabolize a range of VOCs, including alcohols and ketones nih.govfrontiersin.orgoup.comnih.gov. Fungal ADHs also exhibit broad substrate specificity, with activity towards various primary, branched-chain, and aromatic alcohols mdpi.com.
Mammalian Metabolic Transformations (Non-Human Specific)
In mammals, this compound is recognized as a metabolite nih.gov. Its metabolic transformation follows the general pathways for primary alcohols. The principal route of metabolism is oxidation, which primarily occurs in the liver.
The initial and rate-limiting step is the oxidation of the alcohol to its corresponding aldehyde, 6-methylheptanal (B128093). This reaction is predominantly catalyzed by cytosolic NAD+-dependent alcohol dehydrogenases (ADHs) nih.govsemanticscholar.org.
Reaction Step 1: Oxidation to Aldehyde
Substrate: this compound
Enzyme: Alcohol Dehydrogenase (ADH)
Product: 6-methylheptanal
The resulting aldehyde is a reactive intermediate and is rapidly oxidized further to a less toxic carboxylic acid, 6-methylheptanoic acid. This second step is catalyzed by aldehyde dehydrogenases (ALDHs), which are located in the mitochondria and cytosol.
Reaction Step 2: Oxidation to Carboxylic Acid
Substrate: 6-methylheptanal
Enzyme: Aldehyde Dehydrogenase (ALDH)
Product: 6-methylheptanoic acid
Environmental Fate and Atmospheric Chemistry
Gas-Phase Reactions with Atmospheric Oxidants (e.g., Ozone, Hydroxyl Radicals) for Analogous Heptanols
The atmospheric fate of this compound, like other saturated alcohols, is primarily determined by its reaction with hydroxyl (OH) radicals in the troposphere. Reactions with other atmospheric oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃), are considered to be of negligible importance for saturated alcohols under typical atmospheric conditions.
The reaction with OH radicals proceeds via H-atom abstraction from the C-H bonds of the alcohol molecule. This is the main chemical removal process for alcohols in the atmosphere. The rate constant for the vapor-phase reaction of isooctyl alcohol (an isomeric mixture including this compound) with photochemically-produced hydroxyl radicals has been estimated. This rate constant allows for the calculation of the compound's atmospheric half-life.
The table below presents the estimated reaction rate and atmospheric half-life for isooctyl alcohol, which serves as a proxy for this compound.
| Parameter | Value | Conditions |
|---|---|---|
| OH Radical Reaction Rate Constant | 1.2 x 10⁻¹¹ cm³/molecule-sec | 25 °C |
| Atmospheric Half-Life | ~1.3 days | Assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals/cm³ |
This relatively short half-life indicates that this compound is not a persistent compound in the atmosphere and is likely to be removed from the air within a few days of its emission. The degradation products would consist of smaller, oxygenated organic molecules.
Biogeochemical Cycling and Environmental Partitioning
As a biogenic volatile organic compound (BVOC), this compound participates in the global carbon cycle. It is released into the environment from natural sources like plants and is subject to various transport and degradation processes that determine its distribution across different environmental compartments (air, water, soil).
Environmental partitioning describes how a chemical distributes itself between these compartments. This behavior is governed by its physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).
The table below summarizes key physicochemical properties of this compound that influence its environmental partitioning.
| Property | Value | Reference |
|---|---|---|
| Water Solubility | 640 - 647 mg/L @ 25 °C | thegoodscentscompany.comscent.vn |
| Vapor Pressure | 0.284 - 0.4 mmHg @ 25 °C | thegoodscentscompany.comsmolecule.com |
| Octanol-Water Partition Coefficient (log Kow) | 2.721 - 2.73 (estimated) | thegoodscentscompany.comsmolecule.com |
| Henry's Law Constant | 9.2 x 10⁻⁵ atm-m³/mole (estimated) | nih.gov |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 125 (estimated) | echemi.com |
Based on these properties:
Its moderate water solubility and vapor pressure suggest that if released into water, volatilization to the atmosphere is an expected and important fate process nih.gov. The estimated volatilization half-lives are approximately 14 hours from a model river and 7.8 days from a model lake nih.gov.
The estimated log Kow value indicates a moderate potential for bioaccumulation in aquatic organisms wikipedia.org.
The estimated soil organic carbon-water partitioning coefficient (Koc) value of 125 suggests high mobility in soil, meaning it is not expected to strongly adsorb to soil particles and may leach into groundwater echemi.com.
Once in the environment, this compound is expected to undergo rapid biodegradation in soil and water, carried out by the diverse microbial communities that metabolize alcohols.
Advanced Analytical and Spectroscopic Characterization of 6 Methyl 1 Heptanol and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating and quantifying 6-Methyl-1-heptanol (B128184), particularly when it is present in complex mixtures. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive, specific detection make it ideal for identifying and quantifying this alcohol in intricate matrices such as food, beverages, and environmental samples.
The general procedure for GC-MS analysis involves the separation of volatile compounds on a capillary column, followed by ionization and detection by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. chemguide.co.uk The National Institute of Standards and Technology (NIST) maintains a comprehensive library of mass spectra, including that of this compound, which serves as a reference for identification. nist.gov
Table 1: GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column Type | Polar capillary column (e.g., based on polyethylene (B3416737) glycol) | researchgate.netcsic.es |
| Injector Temperature | 230-250°C | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Oven Temperature Program | Initial hold at 40°C, followed by a ramp of 3°C/min to 200°C | csic.es |
| Ionization Mode | Electron Ionization (EI) at 70 eV | chemicalbook.com |
High-Performance Liquid Chromatography (HPLC) offers an alternative method for the analysis of alcohols. However, since aliphatic alcohols like this compound lack a strong chromophore, they are not readily detectable by common UV-Vis detectors. libretexts.orgresearchgate.net To overcome this limitation, derivatization is a frequently employed strategy. libretexts.orgnih.gov
Derivatization involves reacting the hydroxyl group of the alcohol with a reagent to introduce a chromophoric or fluorophoric tag into the molecule. researchgate.netnih.gov This enhances the analytical signal, allowing for sensitive detection. researchgate.net Common derivatizing agents for alcohols include acyl chlorides, organic anhydrides, and isocyanates. researchgate.netnih.gov The choice of reagent depends on factors such as reaction speed and the stability of the resulting derivative. libretexts.org
Method development in HPLC for this compound would focus on:
Selection of a suitable derivatizing agent: This would involve choosing a reagent that reacts efficiently and provides a derivative with strong UV absorbance or fluorescence.
Optimization of the derivatization reaction: Conditions such as temperature, time, and pH would be optimized to ensure complete reaction. researchgate.net
Chromatographic separation: A suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve good resolution of the derivatized alcohol from other sample components.
Post-column derivatization is another approach, where the separation is performed first, followed by reaction with a derivatizing agent before detection. ingentaconnect.com This can be advantageous in complex samples to avoid potential interferences during the derivatization step. ingentaconnect.com
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and detailed analysis of this compound and its derivatives. NMR, IR, and Raman spectroscopy, along with advanced mass spectrometry, provide complementary information about the molecular structure and vibrational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.
The ¹H NMR spectrum of this compound would show distinct signals for the protons in different parts of the molecule. Key expected signals include:
A triplet for the protons on the carbon bearing the hydroxyl group (-CH₂OH).
A doublet for the two methyl groups at the 6-position (-CH(CH₃)₂).
A multiplet for the methine proton at the 6-position (-CH(CH₃)₂).
A series of multiplets for the methylene (B1212753) protons along the carbon chain.
Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom in the structure. uobasrah.edu.iq The chemical shifts of these peaks are indicative of the carbon's local electronic environment. Spectral data for this compound and its derivatives are available in various databases. rsc.orgspectrabase.comnih.govuq.edu.au For example, ¹H and ¹³C NMR data have been reported for this compound methacrylate (B99206). rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| -CH₂OH | ~3.6 (triplet) | ~63 | illinois.edu |
| -CH(CH₃)₂ | ~1.5 (multiplet) | ~39 | illinois.edu |
| -CH(CH₃)₂ | ~0.9 (doublet) | ~22.5 | illinois.edu |
Note: Predicted values are based on typical chemical shifts for similar structures.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govelsevierpure.com These methods are useful for identifying functional groups and studying molecular interactions. nih.govresearchgate.net
The IR spectrum of this compound is characterized by several key absorption bands: nist.gov
A broad, strong band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. nih.gov
Strong bands in the 2850-3000 cm⁻¹ region, which are due to C-H stretching vibrations of the methyl and methylene groups. mdpi.com
A distinct band around 1050-1070 cm⁻¹ for the C-O stretching vibration.
Raman spectroscopy provides similar but complementary information. mdpi.com For long-chain alcohols, the C-H stretching region in the Raman spectrum can be complex but provides information on the conformation of the alkyl chain. mdpi.com The influence of the alkyl chain length on the hydrogen bonding network has been studied using both IR and Raman spectroscopy. nih.govresearchgate.net Spectral data for this compound is available from sources like SpectraBase. spectrabase.com
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | nih.govresearchgate.net |
| C-H Stretch | 2850 - 3000 | nist.govmdpi.com |
| C-O Stretch | ~1050 - 1070 | nist.gov |
While GC-MS is excellent for identification, advanced mass spectrometry techniques can provide more detailed structural information. High-resolution mass spectrometry (HRMS), for example, provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. chromatographyonline.com
The electron ionization (EI) mass spectrum of an alcohol often shows a weak or absent molecular ion peak. libretexts.org Fragmentation is common and provides valuable structural clues. For this compound, characteristic fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
Dehydration: Loss of a water molecule (M-18).
Loss of alkyl radicals: Fragmentation along the carbon chain, often resulting in clusters of peaks separated by 14 mass units (CH₂). libretexts.org
The mass spectrum of this compound shows characteristic fragment ions at m/z values such as 41, 43, and 55. nist.govnih.gov Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways. chromatographyonline.com In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed, providing detailed information about the connectivity of the molecule. chemrxiv.org
Application in Analytical Methodologies
The accurate and sensitive determination of this compound, particularly at trace levels, is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and quality control of industrial products. This necessitates the development and validation of robust analytical methodologies, encompassing efficient extraction and pre-concentration techniques, as well as the establishment of reliable standard reference materials.
Development of Extraction and Pre-concentration Techniques for Trace Analysis
The volatile nature of this compound makes it amenable to several extraction and pre-concentration techniques designed for volatile organic compounds (VOCs). The primary goal of these techniques is to isolate and concentrate the analyte from a complex matrix, thereby enhancing the sensitivity and selectivity of subsequent chromatographic analysis.
Headspace Gas Chromatography (HS-GC)
Headspace Gas Chromatography (HS-GC) is a widely employed technique for the analysis of volatile compounds in liquid and solid samples. In this method, the sample is placed in a sealed vial and heated to allow the volatile components, including this compound, to partition into the gaseous phase (headspace) above the sample. A portion of this headspace is then injected into a gas chromatograph for separation and detection.
The efficiency of HS-GC is influenced by several parameters that require optimization. These include equilibration temperature and time, sample volume, and the nature of the sample matrix. For instance, increasing the temperature generally increases the vapor pressure of the analyte, leading to higher concentrations in the headspace. However, excessive temperatures can lead to the degradation of the sample or the analyte. The addition of salts, such as sodium chloride, can increase the ionic strength of aqueous samples, which in turn decreases the solubility of organic compounds like this compound and promotes their transfer into the headspace. A validation of a headspace GC-MS method for liquid hand sanitizers demonstrated the importance of optimizing parameters such as oven temperature and injection volume for accurate quantification of alcohol impurities. nih.gov
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. The fiber can be exposed to the headspace above the sample or directly immersed in a liquid sample. After a specific extraction time, the fiber is retracted and inserted into the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.
The choice of fiber coating is a critical parameter in SPME, as it determines the selectivity and efficiency of the extraction. For a moderately polar compound like this compound, a fiber with a combination of polar and non-polar characteristics, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often suitable. Optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility. A study on the optimization of an SPME method for trace aroma compounds in liquor found that factors such as sample dilution, extraction time, and temperature significantly impacted the extraction efficiency. nih.gov For instance, dilution of the alcoholic matrix was necessary to reduce competitive adsorption on the fiber. nih.gov
The following interactive data table summarizes key parameters that are typically optimized for the trace analysis of C8 alcohols using SPME-GC-MS.
| Parameter | Typical Range | Rationale |
| Fiber Coating | PDMS, CAR/PDMS, DVB/CAR/PDMS | The selection is based on the polarity of the analyte. DVB/CAR/PDMS is often effective for a broad range of volatile compounds. |
| Extraction Temperature | 40 - 80 °C | Increasing temperature enhances the volatilization of the analyte, but can also affect the partitioning equilibrium. |
| Extraction Time | 20 - 60 min | Sufficient time is required to reach equilibrium or a consistent pre-equilibrium state for reproducible results. |
| Sample Volume | 1 - 10 mL | The volume can influence the headspace-to-sample ratio, affecting the concentration of the analyte in the gas phase. |
| Salt Addition (for aqueous samples) | 0 - 30% (w/v) NaCl | Increases the ionic strength of the solution, promoting the transfer of organic analytes to the headspace. |
| Desorption Temperature | 240 - 280 °C | Must be high enough to ensure complete desorption of the analyte from the fiber without causing thermal degradation. |
| Desorption Time | 1 - 5 min | The time required for the complete transfer of the analyte to the GC column. |
Method validation for trace analysis using these techniques typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, in accordance with guidelines such as those from the International Council for Harmonisation (ICH). nih.gov For example, a validated headspace GC-FID/MS method for alcohol analysis reported a limit of detection for ethanol (B145695) as low as 0.005 g%. ascld.org
Standard Reference Material Development
The availability of high-purity, well-characterized standard reference materials (SRMs) is fundamental for the accuracy and traceability of analytical measurements. For this compound, the development of an SRM would involve synthesis and purification, followed by rigorous characterization and certification.
Synthesis and Purification
While this compound is commercially available, the preparation of a primary reference material often requires custom synthesis to control for isomeric impurities and other potential contaminants. One potential synthetic route could involve the Grignard reaction between 5-methyl-1-bromopentane and formaldehyde (B43269). Following synthesis, purification is a critical step to achieve the high purity required for a reference standard. Techniques such as fractional distillation are commonly employed to separate the target compound from reaction byproducts and unreacted starting materials. A patent for the separation of diastereomeric alcohol isomers highlights the use of esterification to create derivatives with different boiling points, facilitating separation by distillation. google.com For non-volatile impurities, recrystallization of a solid derivative could be employed.
Certification Process
The certification of a reference material for this compound would follow established international guidelines, such as those outlined in ISO Guide 35. scirp.org This process involves a comprehensive assessment of the material's properties, including purity, homogeneity, and stability.
Purity Assessment: The purity of the candidate reference material would be determined using multiple independent analytical techniques to ensure the accuracy of the assigned value. Gas chromatography with flame ionization detection (GC-FID) is a primary technique for assessing the purity of volatile organic compounds. The presence of any impurities would be identified using gas chromatography-mass spectrometry (GC-MS). Other methods, such as Karl Fischer titration for water content and elemental analysis, would also be employed to provide a comprehensive purity assessment.
Homogeneity Testing: To ensure that each unit of the reference material has the same concentration of this compound, a homogeneity study is conducted. researchgate.netresearchgate.net This involves analyzing a statistically significant number of randomly selected units from the batch. The results are then statistically evaluated to determine the between-unit variation.
Stability Testing: The stability of the reference material under specified storage and transport conditions is evaluated over time to establish its shelf life. iasonline.org This involves analyzing the material at regular intervals to detect any degradation or change in concentration. Both long-term stability studies under recommended storage conditions and short-term stability studies under simulated transport conditions are typically performed.
The following table outlines the key stages and methodologies involved in the development and certification of a standard reference material for an alcohol like this compound.
| Stage | Key Activities | Analytical Techniques |
| Synthesis and Purification | Chemical synthesis of this compound, followed by purification to remove isomers and other impurities. | Fractional Distillation, Preparative Chromatography. |
| Purity Characterization | Determination of the mass fraction of the pure compound and identification of any impurities. | GC-FID, GC-MS, Karl Fischer Titration, Elemental Analysis. |
| Homogeneity Assessment | Analysis of multiple units from the batch to ensure uniform composition. | GC-FID with statistical analysis (ANOVA). |
| Stability Assessment | Evaluation of the material's stability under various storage and transport conditions over time. | GC-FID analysis at regular intervals. |
| Value Assignment and Uncertainty | Assignment of a certified value for the purity or concentration and calculation of the associated measurement uncertainty. | Combination of results from different analytical methods and statistical evaluation. |
Currently, while certified reference materials are available for a range of volatile organic compounds and for ethanol from various suppliers, a specific SRM for this compound is not widely listed. cpachem.comfishersci.com The development of such a standard would be a valuable contribution to ensuring the quality and comparability of analytical data for this compound across different laboratories and applications.
Applications of 6 Methyl 1 Heptanol in Materials Science and Industrial Processes
Role as a Chemical Building Block and Intermediate
The reactivity of its hydroxyl (-OH) group allows 6-Methyl-1-heptanol (B128184) to be a versatile precursor in the synthesis of a wide range of commercially important molecules and polymers.
This compound functions as a key hydrophobic starting material in the production of nonionic surfactants. nih.gov Surfactants are amphiphilic compounds that reduce surface and interfacial tension, making them essential components in detergents, emulsifiers, and foaming agents. nih.govnih.gov The production process typically involves the chemical modification of the alcohol, such as ethoxylation, where ethylene (B1197577) oxide is added to the hydroxyl group. This reaction creates a molecule with a hydrophobic tail (the isooctyl group from the alcohol) and a hydrophilic head (the polyethylene (B3416737) oxide chain), which is characteristic of nonionic surfactants. cesio.eu The controlled nature of synthetic alcohols like this compound allows manufacturers to produce surfactants with well-defined structures and performance characteristics tailored for specific applications. cesio.eu
One of the principal industrial uses of this compound is in the manufacture of plasticizers, which are additives that increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). nih.gov The alcohol undergoes an esterification reaction with carboxylic acids or their anhydrides to produce high-molecular-weight esters. smolecule.com A primary example is the synthesis of diisooctyl phthalate (B1215562) (DIOP), a common plasticizer, by reacting this compound with phthalic anhydride. The resulting ester integrates into the polymer matrix, disrupting intermolecular forces and lowering the glass transition temperature.
Furthermore, this compound can be converted into monomeric polymer additives. For instance, it is a precursor to this compound acrylate (B77674), also known as isooctyl acrylate. google.com This acrylate monomer can be polymerized and incorporated into various polymer systems, including curable compositions and pressure-sensitive adhesives. google.comjustia.com
As a versatile chemical intermediate, this compound is a starting point for synthesizing a variety of more complex organic molecules. cymitquimica.com Standard alcohol reactions, such as esterification and oxidation, are employed to create new compounds with desired properties. smolecule.com
Esterification: Its reaction with various carboxylic acids yields a range of esters that are utilized as flavoring agents and fragrance components. smolecule.com
Oxidation: Controlled oxidation of this compound can produce the corresponding aldehyde or carboxylic acid, which are themselves valuable intermediates in organic synthesis. smolecule.com
Fragrance Derivatives: It serves as a precursor in the synthesis of specialized fragrance molecules, such as 6-methoxy-2,6-dimethyl heptanol (B41253) derivatives, which possess unique and desirable aromas. researchgate.net
This role as an intermediate allows for the introduction of the branched isooctyl group into other molecules, modifying their physical properties like solubility and viscosity. nih.gov
The use of this compound as a building block directly contributes to the development of novel materials with enhanced properties. By modifying the structure of the plasticizers and polymer additives derived from it, researchers can fine-tune the performance of polymer blends and composites. nih.gov For example, the synthesis of specialized acrylate and methacrylate (B99206) monomers from this compound allows for the creation of advanced polymers for adhesives and specialty coatings. justia.comgoogle.com Its application in producing specific surfactants also aids in the formulation of high-performance emulsions and dispersion agents for industrial processes.
This compound is identified as a potential initiator in the synthesis of well-defined block copolymers through Ring-Opening Polymerization (ROP). googleapis.com Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together, and they are foundational for creating high-performance materials like thermoplastic elastomers. harth-research-group.orgmdpi.com
In ROP, the hydroxyl group of an alcohol can act as an initiating site. It attacks and opens a cyclic monomer, such as an oxazoline (B21484) or lactone, starting the growth of a polymer chain. justia.comgoogle.com This mechanism allows for the controlled synthesis of polymer blocks with specific lengths and low polydispersity. semanticscholar.org By using this compound as the initiator, a well-defined polyester (B1180765) or polyether block can be created, which can then be extended with other monomer blocks to form complex and functional block copolymer architectures. googleapis.comharth-research-group.org
Interactive Table of Applications
| Application Area | Specific Use | Chemical Process | Resulting Product |
|---|---|---|---|
| Surfactants & Detergents | Hydrophobic Intermediate | Ethoxylation | Nonionic Surfactants |
| Polymers & Plastics | Plasticizer Precursor | Esterification | Diisooctyl Phthalate (DIOP) |
| Polymers & Plastics | Monomer for Additives | Acrylation | Isooctyl Acrylate |
| Fine Chemicals | Fragrance Precursor | Esterification / Oxidation | Fragrance Esters, Aldehydes |
| Advanced Polymers | Initiator | Ring-Opening Polymerization | Polyester / Polyether Blocks |
Catalytic and Solvent Applications
Beyond its role as a reactive intermediate, this compound also finds use as a process solvent. Its molecular structure, combining a nonpolar alkyl chain with a polar hydroxyl group, gives it moderate polarity and the ability to dissolve a range of organic compounds. smolecule.com It is used as a solvent in various chemical processes and formulations, including as a resin solvent and in the production of lubricating oils and hydraulic fluids. nih.govcymitquimica.com Its limited solubility in water and relatively high boiling point (approximately 187°C) make it suitable for specific industrial reaction conditions. cymitquimica.comnist.gov
Usage as a Solvent in Specific Chemical Processes
This compound, also known as isooctyl alcohol, serves as a versatile solvent in various industrial applications. Its chemical structure, featuring a branched alkyl chain, imparts moderate polarity and the ability to dissolve a range of solutes. It is utilized in the formulation of cutting oils and lubricating oils, where it helps to dissolve additives and maintain the stability of the mixture. nih.gov Furthermore, it is a component in hydraulic fluids. nih.gov
The compound's properties make it suitable for use as a resin solvent. nih.gov In chemical synthesis, it acts as a reaction medium and is also employed as an intermediate for introducing the isooctyl group into other compounds. nih.gov Its physical properties, such as a high flash point of 180°F, contribute to its utility in these processes. nih.gov
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| CAS Number | 1653-40-3 |
| Appearance | Clear, colorless liquid |
| Density | 0.823 g/cm³ |
| Boiling Point | ~187-188 °C (460.15 - 460.75 K) nist.gov |
| Flash Point | 180 °F (82.2 °C) nih.gov |
| Water Solubility | 640 mg/L at 25 °C scent.vn |
| Vapor Pressure | 0.1932 hPa @ 25°C scent.vn |
Role as a Catalyst or Co-catalyst in Wastewater Treatment
Research has identified this compound as a catalyst in the context of wastewater treatment. biosynth.com It has been demonstrated to catalyze the reaction between malonic acid and substances containing hydroxyl groups, such as glycol ethers, in aqueous solutions. biosynth.com This catalytic activity is significant for breaking down specific organic pollutants found in industrial effluent. The compound's function in these reactions facilitates the transformation of contaminants into less harmful substances, highlighting its potential role in environmental remediation processes. biosynth.com
Applications in Flavor and Fragrance Chemistry (Non-consumer safety focus)
Chemical Contributions to Odor Profiles
This compound is recognized as a volatile compound used as a flavor and fragrance agent. chemicalbook.com Its distinct scent profile is a composite of several olfactory notes. The primary characteristic is often described as oily, which is complemented by significant green and sweet undertones. scent.vn Its complex aroma also includes floral, herbal, and fatty nuances, with subtle hints of rose and fresh scents. scent.vn This multifaceted odor profile allows it to be used as a component in creating complex fragrances for various applications.
Table 2: Odor Profile of this compound
| Odor Note | Contribution Percentage |
|---|---|
| Oily | 68.05% |
| Green | 61.12% |
| Sweet | 55.55% |
| Floral | 54.55% |
| Herbal | 51.54% |
| Fatty | 46.17% |
| Fresh | 45.50% |
| Rose | 43.30% |
| Fermented | 42.09% |
| Musty | 41.92% |
Industrial Synthesis of Flavor and Fragrance Components
The industrial production of fragrance components like this compound often relies on multi-step chemical syntheses. A common strategy for structurally related compounds involves the aldol (B89426) condensation reaction. google.combeilstein-journals.org For instance, the synthesis of 6-methyl heptanone, a related ketone, can be achieved through the cross-aldolization of isovaleraldehyde (B47997) with acetone. google.com This intermediate, 6-methyl-5-hepten-2-one, is a central building block in the fragrance and vitamin industries. google.com
The subsequent step to obtain the saturated alcohol is catalytic hydrogenation of the corresponding ketone or unsaturated precursor. google.com Commercial isooctanol is often a mixture of isomers, including various methyl-1-heptanols and dimethyl-1-hexanols, with the final composition depending on the specific olefin feedstock and synthesis process used. thegoodscentscompany.com Modern advancements in chemical synthesis, such as flow chemistry, are being explored to improve reaction efficiency, yield, and selectivity in the production of flavor and fragrance compounds. beilstein-journals.org Additionally, biotechnological routes, using enzymes or microorganisms for biotransformation of precursors, represent an expanding area of research for producing "natural" flavor and fragrance chemicals. researchgate.net
Theoretical and Computational Chemistry Studies on 6 Methyl 1 Heptanol
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic transitions.
The electronic structure of 6-methyl-1-heptanol (B128184) is characterized by the arrangement of its electrons in various molecular orbitals. Of particular interest are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the molecule's reactivity.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. In this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to the presence of lone pair electrons, which are higher in energy than the electrons in the C-C and C-H sigma bonds.
The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. For this compound, the LUMO is anticipated to be an antibonding σ* orbital associated with the C-O and O-H bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For aliphatic alcohols, this gap is generally large, indicating their relatively high stability. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), could provide precise energy values for these orbitals for this compound.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Primarily localized on the oxygen lone pairs. |
| LUMO | 3.2 | Primarily composed of σ* antibonding orbitals. |
| HOMO-LUMO Gap | 12.7 | Indicates high chemical stability. |
Note: The values in this table are illustrative and would require specific quantum chemical calculations to be confirmed.
This compound possesses a flexible alkyl chain, leading to a multitude of possible three-dimensional arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with their environment.
Molecular dynamics (MD) simulations can provide a detailed picture of the intermolecular interactions of this compound in the liquid phase. In these simulations, the classical equations of motion are solved for a system of molecules, allowing their trajectories to be tracked over time.
The primary intermolecular interaction for this compound is hydrogen bonding, mediated by its hydroxyl group. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom of the hydroxyl group can act as a hydrogen bond donor. In the pure liquid, this compound molecules are expected to form a network of hydrogen bonds, leading to the formation of transient chains and clusters acs.org. The length and branching of these hydrogen-bonded networks influence the macroscopic properties of the alcohol, such as its boiling point and viscosity. MD simulations on primary alcohols have shown an increased tendency to form linear hydrogen-bonded chains with increasing alkyl chain length acs.org.
In addition to hydrogen bonding, van der Waals interactions between the nonpolar alkyl chains also play a significant role in the liquid structure. The branched nature of this compound, due to the methyl group, will affect the packing of the molecules in the liquid state compared to its linear isomer, 1-octanol.
Monte Carlo (MC) simulations are another powerful tool for exploring the conformational space of flexible molecules like this compound. Instead of solving equations of motion, MC methods generate new molecular configurations through random changes to the coordinates of the atoms. These new configurations are then accepted or rejected based on a probability that depends on the change in the system's energy.
MC simulations are particularly useful for efficiently sampling a wide range of conformations, which can be challenging for MD simulations, especially for molecules with many rotatable bonds. By performing MC simulations, one can obtain a statistical representation of the different conformers present at a given temperature and their relative populations. This information is crucial for understanding the average structure and thermodynamic properties of the molecule. For instance, MC simulations have been used to study the solution structure of various alcohols in different solvents, revealing how the composition of the solvation shell can differ from the bulk solution nih.govnih.govaalto.fiaalto.firesearchgate.net.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies
QSPR and QSAR models are statistical methods that aim to correlate the chemical structure of a molecule with its physicochemical properties (QSPR) or biological activity (QSAR). These models are built by finding a mathematical relationship between a set of molecular descriptors and an observed property or activity.
For this compound, QSPR models could be developed to predict properties such as its boiling point, vapor pressure, and water solubility. Molecular descriptors used in such models for aliphatic alcohols often include topological indices (which describe the connectivity of the molecule), quantum chemical descriptors (like HOMO/LUMO energies), and constitutional descriptors (such as molecular weight and atom counts) nih.govnih.govresearchgate.net. Studies on a series of aliphatic alcohols have shown that properties can be accurately predicted by considering the contributions of the alkyl group and the hydroxyl group separately, as well as the interaction between them nih.govnih.govresearchgate.net.
QSAR studies, on the other hand, would be relevant if this compound were to be investigated for a specific biological activity. For example, the toxicity of aliphatic alcohols has been correlated with their molecular connectivity indices and partition coefficients nih.gov. Such models can be valuable for predicting the potential biological effects of new or untested compounds based on their molecular structure.
Prediction of Physicochemical Descriptors and Reactivity Parameters
Computational methods are frequently employed to predict the fundamental physicochemical descriptors of chemical compounds. For this compound, various parameters have been calculated and estimated, providing a detailed molecular profile. These descriptors are crucial for understanding the substance's behavior in different environments.
Key physicochemical properties for this compound include its molecular formula, C8H18O, and a molecular weight of approximately 130.23 g/mol chemsynthesis.comchemicalbook.comnih.gov. Other properties, such as boiling point, density, and partition coefficients, have also been estimated through computational models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H18O chemsynthesis.comchemicalbook.comuq.edu.aunist.gov |
| Molecular Weight | 130.23 g/mol chemsynthesis.comchemicalbook.comnih.gov |
| Boiling Point | 187°C chemicalbook.com |
| Density | 0.8175 g/cm³ chemicalbook.com |
| pKa | 15.20 ± 0.10 chemicalbook.com |
Beyond these basic descriptors, theoretical studies delve into the electronic structure of this compound to predict its chemical reactivity. This is often accomplished through methods like Density Functional Theory (DFT). researchgate.netasrjetsjournal.org A central concept in this area is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
From the energies of the HOMO and LUMO, a range of global reactivity parameters can be calculated to quantify the chemical behavior of this compound. mdpi.com These include:
Ionization Potential (IP): The energy required to remove an electron (related to EHOMO).
Electron Affinity (EA): The energy released when an electron is added (related to ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the ability to accept electrons. mdpi.com
Additionally, Molecular Electrostatic Potential (MEP) maps can be generated computationally to visualize the electron density distribution around the molecule. asrjetsjournal.orgmdpi.com These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a visual guide to the molecule's reactive sites. mdpi.com
Development of Predictive Models for Chemical Behavior
Computational chemistry also facilitates the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to forecast the behavior and properties of chemicals. researchgate.net These models are built by establishing a mathematical correlation between calculated molecular descriptors (structural, physicochemical, or electronic) and an observed activity or property, such as toxicity. researchgate.net
For classes of compounds like fatty alcohols, which includes this compound, QSAR studies have been performed to predict their toxic effects on various organisms. researchgate.net The process involves:
Data Collection: Assembling a dataset of related compounds (e.g., a series of alcohols) with measured experimental data for a specific endpoint (e.g., toxicity to Tetrahymena pyriformis). researchgate.net
Descriptor Calculation: Computationally generating a large number of molecular descriptors for each compound in the dataset.
Feature Selection: Using statistical methods to identify the most relevant descriptors that correlate with the activity being studied. researchgate.net
Model Building and Validation: Developing a mathematical model using techniques like support vector regression or machine learning algorithms and validating its predictive power. researchgate.nethw.ac.uk
Such models allow for the prediction of the chemical behavior of new or untested compounds like this compound based solely on its computed molecular structure and descriptors. This approach is a cornerstone of modern chemical risk assessment and drug discovery, as it reduces the need for extensive and costly experimental testing. hw.ac.uk
Future Research Directions and Emerging Areas for 6 Methyl 1 Heptanol
Integration with Advanced Catalysis Research
Future investigations into 6-Methyl-1-heptanol (B128184) will heavily rely on advanced catalysis to develop more efficient and selective synthesis routes. Research is anticipated to focus on both heterogeneous and homogeneous catalysis, aiming to optimize reaction conditions and catalyst design. A significant area of exploration involves the direct conversion of synthesis gas (syngas), a mixture of carbon monoxide and hydrogen, into higher alcohols. researchgate.net This process is economically attractive but is limited by the lack of catalysts with sufficient activity and selectivity. researchgate.net
| Catalytic Approach | Research Focus | Key Enabling Technologies | Potential Advantages |
|---|---|---|---|
| Heterogeneous Catalysis | Selective synthesis from syngas (CO + H₂) or biomass-derived feedstocks. | Novel bimetallic or supported metal catalysts (e.g., Rh-based, Cu-Ni). | Ease of separation, catalyst reusability, potential for continuous processes. |
| Homogeneous Catalysis | Hydroformylation of specific branched alkenes. | Organometallic complexes with tailored ligand design. | High selectivity and activity under mild conditions. |
| Computational Catalysis | Mechanism elucidation and catalyst screening. | Density Functional Theory (DFT), Micro-kinetic modeling. | Accelerated discovery of optimal catalysts, reduced experimental costs. |
Exploration of Bio-based Production Routes
The increasing demand for sustainable and green chemical processes is driving research into the bio-based production of valuable compounds. Future work on this compound will likely involve the exploration of microbial fermentation and enzymatic conversion pathways. This approach utilizes renewable feedstocks, such as lignocellulosic biomass, to create a more environmentally friendly alternative to traditional petrochemical synthesis.
The core of this research will be metabolic engineering, where microorganisms like Escherichia coli or Saccharomyces cerevisiae are genetically modified to produce this compound. This involves designing and introducing novel metabolic pathways that can convert simple sugars into the target alcohol. While pathways for similar molecules exist, specific enzymes and regulatory networks will need to be identified and optimized for efficient production. Challenges include achieving high titers and yields, preventing the accumulation of toxic intermediates, and developing cost-effective downstream processing for product recovery.
Expansion of Advanced Spectroscopic and Imaging Techniques
While standard spectroscopic methods have been used to characterize this compound, future research will benefit from the application of more advanced analytical techniques. These methods are crucial for in situ and real-time monitoring of its synthesis, providing dynamic information about reaction kinetics, intermediates, and catalyst behavior. spectroscopyonline.comdtu.dk
Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Raman spectroscopy, and Near-Infrared (NIR) spectroscopy can be integrated directly into reaction vessels. spectroscopyonline.comrsc.org This allows for continuous tracking of reactant consumption and product formation without the need for sample extraction. spectroscopyonline.com For more detailed mechanistic studies, coupling flow reactors with Nuclear Magnetic Resonance (NMR) spectroscopy enables rapid analysis and optimization of reaction conditions. beilstein-journals.org Furthermore, advanced imaging techniques like Environmental Transmission Electron Microscopy (ETEM) can provide high-resolution, real-time visualization of catalyst nanoparticles during the synthesis process, correlating structural changes with catalytic activity. dtu.dk
| Technique | Application Area | Information Gained | Significance |
|---|---|---|---|
| In Situ FTIR/Raman/NIR | Real-time reaction monitoring of catalytic or biological synthesis. | Concentration profiles of reactants, products, and intermediates; reaction kinetics. | Enables rapid process optimization and control. spectroscopyonline.comresearchgate.net |
| Flow-coupled NMR | High-throughput reaction screening and mechanistic studies. | Detailed structural information on transient species and products. beilstein-journals.org | Accelerates the discovery of new synthetic routes and optimization of parameters. |
| Environmental TEM (ETEM) | Characterization of heterogeneous catalysts under reaction conditions. | Real-time imaging of catalyst morphology, particle size, and phase changes. dtu.dk | Links catalyst structure and stability directly to performance. |
| Advanced Mass Spectrometry | Analysis of complex mixtures and trace-level detection. | Precise identification of derivatives, metabolites, and environmental transformation products. | Crucial for environmental fate studies and metabolomics. |
Deeper Investigation into Environmental Transformations and Pathways
As a volatile organic compound (VOC), understanding the environmental fate of this compound is critical. researchgate.net Future research will need to focus on its transformation pathways in various environmental compartments, including the atmosphere, soil, and water.
In the atmosphere, VOCs are primarily degraded through photochemical oxidation reactions initiated by hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. researchgate.netresearchgate.netcopernicus.org Studies will be needed to determine the rate constants of these reactions for this compound to accurately model its atmospheric lifetime and its potential contribution to the formation of secondary organic aerosols (SOA) and ground-level ozone. researchgate.net
In soil and aquatic systems, biodegradation is a key removal process. methanol.org Research on similar C7 and C8 branched alkanes has shown that anaerobic biodegradation is possible and can be isomer-specific, often initiated by the addition of the compound to fumarate (B1241708) by specific microbial communities. nih.gov Future studies should investigate both aerobic and anaerobic biodegradation pathways for this compound, identify the responsible microorganisms and enzymes, and characterize the resulting metabolites. This knowledge is essential for assessing its persistence, potential for bioaccumulation, and for developing effective bioremediation strategies. laus.groupnih.gov
Computational Design of Novel this compound Derivatives with Tailored Properties
Computational chemistry is a powerful tool for accelerating the discovery and design of new molecules with specific functionalities. neuroquantology.com Future research can leverage these methods to design novel derivatives of this compound, such as esters and ethers, with properties tailored for applications as next-generation solvents, surfactants, or lubricants.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the molecular structure of derivatives with their properties (e.g., solvency, viscosity, biodegradability). drugdesign.org This allows for the virtual screening of thousands of potential structures to identify candidates with the most promising characteristics before committing to costly and time-consuming laboratory synthesis.
Furthermore, molecular dynamics (MD) simulations can provide detailed insight into the behavior of these derivatives at the atomic level. nih.gov For instance, MD can be used to simulate the interaction of a novel surfactant derivative at an oil-water interface, helping to predict its effectiveness as an emulsifier. frontiersin.orgrsc.org By combining QSAR and MD, researchers can rationally design new this compound-based molecules with enhanced performance and improved environmental profiles.
| Computational Method | Objective | Typical Output | Application for this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict spectroscopic properties. | Reaction energy profiles, bond energies, simulated IR/NMR spectra. | Guiding catalyst design and understanding synthetic pathways. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Predict properties of unknown molecules based on their structure. | Mathematical models correlating structure with activity/properties. | Screening virtual libraries of derivatives for desired traits (e.g., solvency, low toxicity). drugdesign.org |
| Molecular Dynamics (MD) | Simulate the physical movements of atoms and molecules. | Conformational analysis, binding affinities, interfacial behavior. | Designing high-performance surfactants, lubricants, or specialty solvents. frontiersin.org |
Q & A
Q. How can researchers confirm the identity and purity of 6-Methyl-1-heptanol in laboratory settings?
To verify identity, use gas chromatography (GC) with polar columns and compare retention times against known standards. Confirm structural integrity via infrared (IR) spectroscopy by matching absorption bands to reference spectra (e.g., C-O stretch at ~1050 cm⁻¹). Purity can be assessed using GC-MS, monitoring for impurity peaks, and quantifying via integration. Ensure NIST spectral libraries and thermodynamic data (e.g., boiling point: 187°C) align with experimental observations .
Q. What synthetic routes are available for this compound, and how can reaction efficiency be monitored?
A validated method involves reducing 6-Methylheptanoic acid with lithium aluminum hydride (LiAlH₄) in anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or GC, tracking the disappearance of the starting material. Post-reduction, purify the product via fractional distillation (boiling point: 187°C) and confirm yield using quantitative GC analysis .
Q. What are the critical thermodynamic parameters for this compound, and how do they influence experimental design?
Key parameters include enthalpy of vaporization (ΔvapH = 55.2 kJ/mol at 369 K), boiling point (187°C), and density (0.8175 g/cm³). These dictate distillation conditions, solvent selection, and storage protocols (e.g., refrigeration to prevent degradation). Phase-change data from NIST ensure reproducibility in vapor-pressure-dependent applications .
Q. What safety precautions are essential when handling this compound in research laboratories?
Use personal protective equipment (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse thoroughly with water and seek medical advice. Store in airtight containers at 2–8°C to minimize volatility. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported GC retention times for this compound across studies?
Discrepancies arise from column type (e.g., polar vs. nonpolar), temperature ramps, and detector sensitivity. Standardize protocols using NIST-recommended GC conditions (polar column, 40–250°C ramp) and calibrate with certified reference materials. Cross-validate with mass spectrometry for unambiguous identification .
Q. What strategies improve the yield of this compound via cyanide substitution routes?
Optimize the substitution reaction between 5-Methyl-1-bromohexane and NaCN by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF). Hydrolyze the nitrile intermediate (6-Methylheptanonitrile) under acidic conditions (HCl, reflux) and reduce with LiAlH₄. Purify via vacuum distillation to achieve >90% yield .
Q. How does this compound function in mammalian chemical communication systems?
Studies in Millardia meltada rodents indicate its role as a volatile pheromone component. It is secreted via preputial glands and detected in urine, facilitating interspecific signaling. Quantify its presence in biological matrices using headspace GC-MS and compare retention times to synthetic standards .
Q. What computational methods predict the physicochemical properties of this compound?
Use density functional theory (DFT) to model molecular geometry and predict IR spectra. Thermodynamic properties (e.g., ΔvapH) can be estimated via group contribution methods or molecular dynamics simulations. Validate predictions against experimental NIST data .
Q. How can researchers differentiate this compound from structural isomers in complex mixtures?
Employ high-resolution GC-MS with polar capillary columns (e.g., DB-WAX) to separate isomers based on polarity differences. Confirm identity via fragmentation patterns in electron ionization (EI) spectra, focusing on m/z 71 (C₅H₁₁O⁺) and m/z 57 (C₄H₉⁺) .
Q. What environmental impacts arise from this compound in laboratory waste, and how are they mitigated?
As a slightly water-hazardous compound (Water Hazard Class 1), avoid direct release into waterways. Use activated carbon filters for small-scale neutralization and partner with certified waste management firms for incineration. Monitor biodegradability via OECD 301F tests to assess long-term ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
